Home > Products > Screening Compounds P83606 > 2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide -

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide

Catalog Number: EVT-4664870
CAS Number:
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-(3',5'-Dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

  • Compound Description: This compound is a copper(II) complex featuring a pyrazolylpyrimidine ligand. It exhibits polymorphism, existing in green, emerald green, and orange forms due to variations in π-π stacking interactions. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

  • Compound Description: These compounds were synthesized via a one-pot, four-component condensation reaction and contain a pyrazole ring substituted at the 1-position with a thiazole ring. This thiazole ring is further substituted with a benzylideneamino group and linked to a pyranone moiety. []
  • Compound Description: This compound represents a novel teraryl oxazolidinone demonstrating antimicrobial activity, particularly against MRSA. Its phosphate form exhibits enhanced water solubility and a favorable safety profile. []
  • Compound Description: These heteroleptic copper(II) complexes incorporate a tripodal bis-pyrazole ligand system. They exhibit promising anticancer activity against various human cancer cell lines, with some demonstrating higher potency than cisplatin. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor, demonstrating anticancer activity in basal-like breast cancer (BLBC) models by preventing Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression. []
  • Compound Description: These are hybrid molecules incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit within their structures. They were synthesized via one-pot multi-component reactions and feature fused 1,4-dihydropyridine systems. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound features a dihydropyrimidinone ring adopting a flattened boat conformation. It forms centrosymmetric dimers through N—H⋯O hydrogen bonds, further linking into infinite chains via N—H⋯N hydrogen bonds. []

(S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate (Telotristat)

  • Compound Description: Telotristat is a pharmaceutical compound and exists in various solid dosage forms. It is chemically described as an (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate. [, , ]

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Compound Description: In the crystal structure of this compound, the pyrazole ring exhibits specific dihedral angles with the benzo[d]thiazole ring system and the benzene rings. The molecular packing is characterized by C—H⋯π interactions. []
  • Compound Description: This compound is an N-heterocyclic ligand that forms complexes with various 3d-metals. These complexes, along with the parent ligand, have shown antimicrobial, antimycobacterial, and cytotoxic activities. []

5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound contains a pyrazole ring directly connected to a pyrazolone ring. The crystal packing is stabilized by N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π(ring) interactions. []
  • Compound Description: These compounds were designed to have improved antimicrobial activity. The study also included docking studies to understand the mechanism of action. []

Ethyl/Methyl 4-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

  • Compound Description: These compounds were synthesized through a green chemistry approach using a heterogeneous catalyst. The synthesis involved a one-pot, three-component condensation reaction under solvent-free conditions. []

(E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

  • Compound Description: This compound contains a pyrazole ring linked to a triazole ring, further connected to a phenylprop-2-en-1-one moiety. []

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: This compound features a pyrazolo[1,5-a]pyrimidine scaffold with a methyl acetate group attached to a phenyl ring. []

(2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide

  • Compound Description: This compound exists in a trans conformation with respect to the N=C bond. The crystal structure reveals zigzag layers formed through N—H⋯N and N—H⋯S hydrogen bonds. []
  • Compound Description: This class of compounds was investigated for their conformational differences, driven by variations in intermolecular interactions in their crystal structures. These differences impact their potential biological activity. []

(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Compound Description: This compound displays an overall twisted molecular conformation due to the dihedral angle between its terminal phenyl and bromobenzene rings. Its crystal packing is characterized by C—H⋯π interactions forming dimeric aggregates. []

(E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone

  • Compound Description: The crystal structure of this compound features two independent molecules, both exhibiting a flattened chair conformation for the cyclohexane ring. The structure is stabilized by weak intermolecular C—H⋯O hydrogen bonding. []

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one

  • Compound Description: This compound exhibits a nearly planar central residue and forms intramolecular O—H⋯O and N—H⋯O hydrogen bonds. C—H⋯π interactions mediate the formation of supramolecular layers in its crystal structure. []

5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one

  • Compound Description: This 1,2,4-triazin-6-one derivative was synthesized from an oxazolone precursor and characterized using various spectroscopic methods. []

4-Hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino)propyl)quinolin-2(1H)-one Derivatives and 4-Hydroxy-1-phenyl/methyl-3-(1-(substituedimino)ethyl)quinolin-2(1H)-one Derivatives

  • Compound Description: These quinolin-2-one derivatives were synthesized and evaluated for their potential as anticancer agents. The compounds were tested for their in vitro activity against K562 and Hep 3b cell lines. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: This compound forms dimers through N—H⋯O and C—H⋯O hydrogen bonds, further connected by intermolecular C—H⋯O hydrogen bonds. The pyrrolidine ring exhibits positional disorder. []

(4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is nearly planar and stabilized by intramolecular O—H⋯O and C—H⋯O hydrogen bonds. In the crystal, very weak aromatic π–π stacking interactions are observed. []

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound contains two pyrazole rings, one of which is part of an antipyrine moiety. The structure exhibits thienyl-ring flip disorder. []

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines

  • Compound Description: These derivatives, designed as analogs of (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, were synthesized and evaluated for their antiviral activity against a panel of RNA and DNA viruses. They showed promising activity against specific viruses, with improved potency compared to reference inhibitors. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, a long-chain fatty acid elongase implicated in metabolic disorders. It shows promising results in reducing fatty acid elongation in both in vitro and in vivo studies, suggesting potential as a pharmacological tool and a therapeutic target for diabetes. []

Trans-4-[(5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

  • Compound Description: This compound exists as a stable trans isomer and features both intra- and intermolecular hydrogen bonding. []

1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

  • Compound Description: These pyrazolyl-pyrazolines were synthesized and screened for their anti-inflammatory and analgesic activity. []

1-acetyl/propyl-3-aryl-5-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

  • Compound Description: This series of pyrazoline derivatives was synthesized and evaluated for their analgesic and anti-inflammatory effects. Many compounds exhibited significant activity comparable to the standard drug. []

(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Compound Description: This compound forms two S(6) rings through intramolecular hydrogen bonding and exhibits a twisted molecular conformation. Its crystal packing reveals a three-dimensional architecture formed via various intermolecular interactions. []

2-(2,4-Dichloro-phenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound forms dimers through N—H⋯O hydrogen bonding. The amide group is rotated relative to the dichlorophenyl and pyrazole rings due to steric repulsion. []

5-Substituted-6-methyl-4-[5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2(1H)-ones

  • Compound Description: While the specific structure is not detailed, this group of compounds suggests variations at the 5-position of the dihydropyrimidine ring. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety, was synthesized efficiently using FeCl3-SiO2 as a catalyst. []

Properties

Product Name

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide

IUPAC Name

2-[3-[3-(6-methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H21N5O/c1-3-5-19-21-13(2)10-17(22-19)15-7-4-6-14(11-15)16-8-9-24(23-16)12-18(20)25/h4,6-11H,3,5,12H2,1-2H3,(H2,20,25)

InChI Key

JSQJEHVXKSYYRX-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CC(=O)N)C

Canonical SMILES

CCCC1=NC(=CC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.